5-Bromo-4-cyclohexyl-1,3-dimethyl-pyrazole
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Overview
Description
5-Bromo-4-cyclohexyl-1,3-dimethyl-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties. The presence of a bromine atom and a cyclohexyl group in its structure makes it a unique and interesting compound for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-cyclohexyl-1,3-dimethyl-pyrazole typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. One common method includes the reaction of 4-cyclohexyl-3,5-dimethyl-1H-pyrazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-cyclohexyl-1,3-dimethyl-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-4-cyclohexyl-1,3-dimethyl-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Bromo-4-cyclohexyl-1,3-dimethyl-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclohexyl group contribute to its binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- 4-Halogeno-3,5-dimethyl-1H-pyrazole-1-carbodithioates
- 3,5-Dimethyl-1-phenyl-1H-pyrazole
Uniqueness
5-Bromo-4-cyclohexyl-1,3-dimethyl-pyrazole is unique due to the presence of both a bromine atom and a cyclohexyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17BrN2 |
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Molecular Weight |
257.17 g/mol |
IUPAC Name |
5-bromo-4-cyclohexyl-1,3-dimethylpyrazole |
InChI |
InChI=1S/C11H17BrN2/c1-8-10(11(12)14(2)13-8)9-6-4-3-5-7-9/h9H,3-7H2,1-2H3 |
InChI Key |
GRPYGJWJGKSMDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C2CCCCC2)Br)C |
Origin of Product |
United States |
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